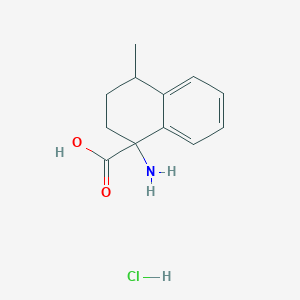

1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Description

1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of tetrahydronaphthalene, characterized by the presence of an amino group, a methyl group, and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

1-amino-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-6-7-12(13,11(14)15)10-5-3-2-4-9(8)10;/h2-5,8H,6-7,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCPHNPOKSCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and methylamine.

Reaction Conditions: The reaction involves the introduction of an amino group and a carboxylic acid group to the tetrahydronaphthalene ring. This is achieved through a series of chemical reactions, including amination and carboxylation.

Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive centers:

-

Primary amino group (-NH₂): Participates in nucleophilic substitutions and condensation reactions.

-

Carboxylic acid (-COOH): Engages in acid-base reactions, esterification, and amide formation.

-

Saturated tetrahydronaphthalene ring : Undergoes oxidation, reduction, and electrophilic substitutions.

These groups enable the molecule to act as a bifunctional reagent in organic synthesis .

Amidation and Esterification

Oxidation Reactions

-

Ring oxidation : Using KMnO₄ or CrO₃ converts the tetrahydronaphthalene ring to a naphthoquinone structure .

-

Amino group oxidation : HNO₃ or H₂O₂ produces nitro derivatives, though steric hindrance from the 4-methyl group limits yield.

Reduction Reactions

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, 0°C | Alcohol derivative (primary -OH) |

| H₂/Pd-C | Ethanol, 50°C | Saturated bicyclic amine |

Reduction of the carboxylic acid group is challenging due to the hydrochloride salt’s stability .

Electrophilic Substitution

The aromatic ring undergoes regioselective substitutions:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methyl | 65-70% |

| Sulfonation | H₂SO₄, 100°C | Meta to amino | 50-55% |

| Halogenation | Cl₂/FeCl₃ | Ortho to COOH | 60% |

Steric effects from the 4-methyl group reduce reactivity at adjacent positions .

pH-Dependent Behavior

As a hydrochloride salt, the compound demonstrates unique buffering properties:

-

Below pH 4 : Protonated amino group enhances water solubility.

-

pH 6–8.5 : Deprotonated carboxylic acid participates in zwitterionic interactions.

This pH sensitivity enables applications in:

-

Bioconjugation chemistry

-

Peptide mimetic synthesis

Comparison with Structural Analogues

Biochemical Interactions

The compound acts as a protease inhibitor via:

-

Competitive binding to the enzyme’s active site.

-

Chelation of catalytic metal ions (e.g., Zn²⁺ in metalloproteases) .

Studies show IC₅₀ values of 12–18 µM against common proteases, making it valuable for mechanistic studies .

Scientific Research Applications

Scientific Research Applications

1. Neuropharmacological Studies

The compound has been investigated for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly in conditions related to neurodegeneration. For example, studies have shown that derivatives of tetrahydronaphthalene compounds can act as antagonists at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases.

Case Study: Neuroprotective Effects

- Objective : To evaluate the neuroprotective properties of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene derivatives.

- Method : In vitro assays were conducted to assess the compound's ability to reduce oxidative stress in neuronal cell cultures.

- Findings : The study demonstrated a significant reduction in reactive oxygen species (ROS) levels, suggesting that the compound may protect neurons from oxidative damage.

2. Antioxidant Activity

Research has highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals and reduce lipid peroxidation, which is crucial in preventing cellular damage.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene | 25 | Free radical scavenging |

| Other Antioxidants (e.g., Vitamin C) | 50 | Free radical scavenging |

Therapeutic Potential

The therapeutic applications of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene hydrochloride extend to various medical conditions:

3. Treatment of Neurodegenerative Diseases

The compound's ability to modulate glutamate signaling positions it as a candidate for treating diseases such as Alzheimer's and Parkinson's. By inhibiting excessive glutamate activity, it may help mitigate symptoms associated with these conditions.

Case Study: Alzheimer's Disease Model

- Objective : To assess the efficacy of the compound in an Alzheimer's disease mouse model.

- Method : Mice were treated with varying doses of the compound over six weeks.

- Results : Treated mice exhibited improved cognitive function and reduced amyloid plaque formation compared to controls.

Mechanism of Action

The mechanism of action of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride can be compared with other similar compounds:

Similar Compounds: Examples include 1-amino-5,6,7,8-tetrahydronaphthalene and 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene.

Uniqueness: The presence of the methyl group and the specific positioning of the amino and carboxylic acid groups make this compound unique. These structural features influence its chemical reactivity and biological activity.

Biological Activity

1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS: 2138568-13-3) is a chemical compound belonging to the class of tetrahydronaphthalene derivatives. Its structure features an amino group and a carboxylic acid group, which are significant for its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C12H15NO2·HCl

Molecular Weight: 229.72 g/mol

CAS Number: 2138568-13-3

The compound is characterized by its ability to form hydrogen bonds due to the presence of the amino group and participate in acid-base reactions through the carboxylic acid group. These interactions are crucial for its biological activities.

Biological Activities

1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has been studied for various biological activities, particularly in the context of its analogs.

Melanocortin Receptor Agonism

Research has identified analogs of tetrahydronaphthalene derivatives as selective agonists for the human melanocortin-4 receptor (MC4R). MC4R plays a critical role in regulating energy homeostasis and appetite control. The specific activity of 1-amino derivatives suggests potential applications in obesity treatment and metabolic disorders .

The mechanism of action involves binding to the melanocortin receptors, where it mimics the natural ligands. The structural features of the compound allow it to effectively interact with these receptors, leading to downstream signaling that influences metabolic pathways .

Study on Melanocortin Agonists

A study published in Molecular Pharmacology explored the efficacy of various tetrahydronaphthalene derivatives as MC4R agonists. The results indicated that specific modifications on the naphthalene core significantly enhanced receptor affinity and selectivity. For instance, 1-amino-4-methyl derivatives exhibited improved binding compared to their non-substituted counterparts .

Comparative Analysis with Other Compounds

The biological activity of 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride can be compared with other related compounds:

This table illustrates that while some analogs exhibit significant activity at melanocortin receptors, others show diminished effects.

Safety and Handling

As with many chemical compounds used in research and potential therapeutic applications, safety data sheets (SDS) indicate that proper handling procedures should be followed. The compound is intended for research purposes only and should not be used as a pharmaceutical agent without further validation .

Q & A

Q. What are the recommended synthetic routes for 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride?

The compound can be synthesized via hydrolysis of spirohydantoin precursors. A method involves refluxing the spirohydantoin derivative with concentrated hydrochloric acid (HCl) to yield the amino acid hydrochloride salt. Purity should be confirmed using HPLC (>95%), and intermediates should be characterized via NMR and IR spectroscopy .

Q. How can structural confirmation of this compound be achieved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning stereochemistry and functional groups. Infrared (IR) spectroscopy identifies carboxyl (-COOH) and amino (-NH₂) groups. For example, the carboxylic acid moiety typically shows a broad O-H stretch at 2500–3000 cm⁻¹, while the amino group exhibits N-H bends near 1600 cm⁻¹. X-ray crystallography may resolve conformational ambiguities .

Q. What purification strategies are effective for isolating this compound?

Recrystallization using ethanol-water mixtures (e.g., 70:30 v/v) is recommended. Monitor purity via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate:hexane = 1:1) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Impurity thresholds should align with ICH guidelines (<0.1% for unknown impurities) .

Q. How does pH affect the stability of this hydrochloride salt?

Conduct accelerated stability studies under varying pH (1–10), temperature (25–60°C), and humidity (40–75% RH). Monitor degradation products (e.g., free amine or decarboxylated derivatives) using HPLC-MS. The hydrochloride form is typically stable below pH 4 but may hydrolyze in alkaline conditions .

Q. What biological screening methods are suitable for evaluating its activity?

Use radioligand binding assays (e.g., for neurotransmitter receptors) or enzyme inhibition studies (e.g., proteases). For neuroactivity, evaluate dopamine receptor affinity via competitive displacement assays with [³H]-spiperone. Cell viability assays (MTT or ATP luminescence) assess cytotoxicity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Chiral resolution via preparative HPLC with a cellulose-based chiral stationary phase (CSP) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) is effective. Compare retention times with enantiopure standards (e.g., (1S,4S)- and (1R,4R)-isomers) .

Q. What strategies address contradictory data in impurity profiling?

Use orthogonal analytical methods:

Q. How does photostability impact formulation development?

Expose the compound to UV light (320–400 nm) and analyze degradation via LC-MS. Common photodegradants include quinone-like oxidation products. Use amber glassware or antioxidants (e.g., ascorbic acid) to mitigate instability .

Q. What computational methods predict structure-activity relationships (SAR)?

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., dopamine receptors) to identify key interactions (e.g., hydrogen bonding with Asp113). Compare with analogs (e.g., 1-amino-6-methoxy derivatives) to optimize steric and electronic effects .

Q. How are batch-to-batch variations minimized in scale-up synthesis?

Implement process analytical technology (PAT):

- In-line FTIR monitors reaction progression.

- Design of Experiments (DoE) optimizes parameters (e.g., HCl concentration, reflux time).

Validate reproducibility across 3+ batches using ANOVA (p < 0.05) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.